5-bromo-7-fluoro-3-iodo-2-methyl-2H-indazole
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Overview
Description
5-bromo-7-fluoro-3-iodo-2-methyl-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine, fluorine, and iodine atoms in the compound makes it a valuable candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-7-fluoro-3-iodo-2-methyl-2H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of 2-methyl-2H-indazole followed by selective bromination, fluorination, and iodination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Quality control measures are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-7-fluoro-3-iodo-2-methyl-2H-indazole undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride, potassium carbonate, and palladium catalysts are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-bromo-7-fluoro-3-iodo-2-methyl-2H-indazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Material Science: It can be used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-7-fluoro-3-iodo-2-methyl-2H-indazole involves its interaction with specific molecular targets in the body. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-3-isopropyl-2-methyl-2H-indazole
- 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
- 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives
Uniqueness
5-bromo-7-fluoro-3-iodo-2-methyl-2H-indazole is unique due to the presence of three different halogen atoms, which provides it with distinct chemical reactivity and biological activity. This makes it a versatile compound for various synthetic and research applications.
Properties
CAS No. |
2004705-99-9 |
---|---|
Molecular Formula |
C8H5BrFIN2 |
Molecular Weight |
354.9 |
Purity |
95 |
Origin of Product |
United States |
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